Omeprazole Sulfone (CAS 88546-55-8): A Comprehensive Technical Guide
Omeprazole Sulfone (CAS 88546-55-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omeprazole (B731) sulfone, identified by CAS number 88546-55-8, is the primary sulfone metabolite of the widely prescribed proton pump inhibitor, omeprazole.[1][2][3][4] Formed in the liver through sulfoxidation predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, this metabolite is a key compound in pharmacokinetic and drug metabolism studies of omeprazole.[2][3][5] Unlike its parent compound, omeprazole sulfone lacks significant antisecretory activity.[2][4] Its quantification in biological matrices is crucial for understanding the metabolic profile and potential drug-drug interactions of omeprazole. This guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and metabolic pathways associated with omeprazole sulfone.
Chemical and Physical Properties
Omeprazole sulfone is a sulfoxide (B87167) and a member of the benzimidazole (B57391) class of compounds.[6][7][8] It is commonly available as a white to off-white crystalline powder.[6] While its primary use is as a reference standard in analytical testing and research, understanding its physicochemical properties is essential for its handling, characterization, and quantification.[9][10]
Table 1: Physicochemical and Identification Data for Omeprazole Sulfone
| Property | Data | Reference(s) |
| CAS Number | 88546-55-8 | [11],[6] |
| Molecular Formula | C₁₇H₁₉N₃O₄S | [12],[11] |
| Molecular Weight | 361.42 g/mol | [12],[11] |
| IUPAC Name | 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole | [11],[6] |
| Synonyms | Omeprazole sulphone, Omeprazole Related Compound A | [12],[6] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Good solubility in organic solvents like DMSO (10 mM); limited solubility in water. | [12],[6] |
| Storage Temperature | 2-8°C or -20°C for long-term storage. | ,[13] |
| SMILES String | COc1ccc2[nH]c(nc2c1)S(=O)(=O)Cc3ncc(C)c(OC)c3C | [11] |
| InChI Key | IXEQEYRTSRFZEO-UHFFFAOYSA-N | [6], |
Table 2: Spectral Data for Omeprazole Sulfone
| Spectral Data Type | Key Peaks and Observations | Reference(s) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 361.45, 362 | [14],[15] |
| ¹H NMR (400MHz, CDCl₃), δ (ppm) | 2.30 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 3.75 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 4.98 (s, 2H, CH₂), 6.99 (s, 1H, CH), 7.02 (s, 1H, CH), 7.65 (d, J=7.6Hz, 1H, CH), 8.18 (s, 1H, CH) | [15] |
| Infrared (IR) (KBr, cm⁻¹) | 3436, 3055, 2995, 2904, 2805, 1626, 1590, 1510, 1468, 1410, 1205 | [15] |
| Ultraviolet (UV) (nm) | 306.1, 299.63, 273.0 | [15] |
Metabolic Pathway and Biological Role
Omeprazole undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes.[2][16] The two major metabolic pathways are hydroxylation to 5-hydroxyomeprazole, mediated mainly by CYP2C19, and sulfoxidation to omeprazole sulfone, catalyzed predominantly by CYP3A4.[2][3][5][16] This makes the formation of omeprazole sulfone a useful in vivo probe for CYP3A4 activity.[5] Genetic polymorphisms in CYP2C19 can significantly alter the metabolic ratio of these pathways, affecting the overall pharmacokinetics of omeprazole.[2]
Caption: Metabolic pathway of omeprazole leading to its major metabolites.
Experimental Protocols
Synthesis of Omeprazole Sulfone
A common method for the synthesis of omeprazole sulfone involves the oxidation of the corresponding sulfide (B99878) intermediate (omeprazole thioether). The following protocol is adapted from patent literature.[15]
Caption: Workflow for the synthesis of Omeprazole Sulfone.
Protocol:
-
Dissolution: Weigh 1g of Omeprazole thioether and add it to 5-20 mL of dichloromethane in a reaction vessel. Heat the mixture to 30-65°C until the solid is completely dissolved.[15]
-
Oxidation: To the solution, add 0.5-2g of meta-chloroperbenzoic acid (m-CPBA). Stir the reaction mixture for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography.[15]
-
Concentration: Upon completion of the reaction, concentrate the solution under reduced pressure to remove the solvent.[15]
-
Purification (Chromatography): Dissolve the resulting concentrate in a minimal amount of methanol. Load the solution onto a silica gel column. Elute the column with a mixture of ethyl acetate and petroleum ether.[15]
-
Isolation: Collect the fractions containing the product and concentrate them under reduced pressure to obtain a greasy substance.[15]
-
Precipitation: Dissolve the grease in methanol and then add isopropyl ether to precipitate the product.[15]
-
Final Product: Filter the resulting solid to obtain Omeprazole sulfone as an off-white product. The reported yield is approximately 78%.[15]
Quantification in Human Plasma by LC-MS/MS
The simultaneous determination of omeprazole and its metabolites, including omeprazole sulfone, in human plasma is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the required sensitivity and specificity.[2][14]
Caption: General workflow for LC-MS/MS analysis of Omeprazole Sulfone.
Protocol:
-
Sample Preparation: To 0.25 mL of human plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).[2][14] Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., ProntoSil AQ, C18) is commonly used.[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.25) and an organic solvent (e.g., acetonitrile) is employed.[14]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[17]
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization in positive ion mode (ESI+).[14]
-
Detection Mode: Operate the mass spectrometer in the selected ion monitoring (SIM) mode.[14]
-
Ions to Monitor: Monitor the protonated molecular ions (MH⁺) for each analyte: m/z 362 for omeprazole sulfone, m/z 346 for omeprazole, and m/z 362 for 5-hydroxyomeprazole.[14]
-
-
Quantification: Construct a calibration curve using standards of known concentrations. The concentration of omeprazole sulfone in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Table 3: Example LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference(s) |
| Limit of Quantification (LOQ) | 10 ng/mL in human plasma | [14] |
| Linearity Range | 10 to 750 ng/mL for omeprazole and omeprazole sulfone | [14] |
| Intra-assay Variability | < 11% | [14] |
| Inter-assay Variability | < 11% | [14] |
| Recovery | > 95% (using methylene (B1212753) chloride extraction) | [1] |
Forced Degradation and Stability
Forced degradation studies are critical for identifying potential degradation products and understanding the stability of a drug substance. Omeprazole itself is known to be unstable in acidic conditions. Under forced degradation conditions (acidic, basic, oxidative), omeprazole can degrade into several products, including omeprazole sulfone, which can also be formed through over-oxidation.[18][19] Comprehensive degradation studies using techniques like LC-HRMS are employed to elucidate the structures of these degradation products.[20]
Table 4: Omeprazole Degradation under Stress Conditions
| Stress Condition | Degradation of Omeprazole | Reference(s) |
| Acidic (0.1 N HCl) | 61.64% | |
| Basic (0.1 N NaOH) | 4.29% | |
| Oxidative (3% H₂O₂) | 26.38% | |
| Thermal | 4.32% |
Conclusion
Omeprazole sulfone (CAS 88546-55-8) is a non-active, yet significant, metabolite of omeprazole. Its formation is a key pathway in the clearance of the parent drug, primarily mediated by CYP3A4. A thorough understanding of its chemical properties, synthesis, and analytical quantification is indispensable for professionals in drug metabolism, pharmacokinetics, and pharmaceutical analysis. The protocols and data presented in this guide offer a comprehensive technical resource for researchers and scientists working with omeprazole and its metabolites.
References
- 1. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 88546-55-8: Omeprazole sulfone | CymitQuimica [cymitquimica.com]
- 7. Omeprazole sulfone | C17H19N3O4S | CID 145900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. OMEPRAZOLE RELATED COMPOUND A (15 MG) (OMEPRAZOLE SULFONE) (AS) | 88546-55-8 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Omeprazole Sulfone | CAS 88546-55-8 | LGC Standards [lgcstandards.com]
- 12. abmole.com [abmole.com]
- 13. Omeprazole Sulfone | CAS 88546-55-8 | LGC Standards [lgcstandards.com]
- 14. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN106866629A - The synthetic method of Omeprazole sulphone - Google Patents [patents.google.com]
- 16. ClinPGx [clinpgx.org]
- 17. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
- 20. Item - A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis Group - Figshare [tandf.figshare.com]
